molecular formula C16H18ClNO B14667450 Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- CAS No. 51448-90-9

Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-

Cat. No.: B14667450
CAS No.: 51448-90-9
M. Wt: 275.77 g/mol
InChI Key: QUJKPELOXQPJND-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, a chlorine atom, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and methanol groups. The ethylamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in a carboxylic acid, while nucleophilic substitution of the chlorine atom can yield various substituted benzene derivatives.

Scientific Research Applications

Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-chloro-α-methyl-
  • Benzenemethanol, 2-chloro-
  • Benzenemethanol, 4-chloro-α-methylbenzyl alcohol

Uniqueness

Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.

Properties

CAS No.

51448-90-9

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

[4-chloro-2-[ethylamino(phenyl)methyl]phenyl]methanol

InChI

InChI=1S/C16H18ClNO/c1-2-18-16(12-6-4-3-5-7-12)15-10-14(17)9-8-13(15)11-19/h3-10,16,18-19H,2,11H2,1H3

InChI Key

QUJKPELOXQPJND-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO

Origin of Product

United States

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